molecular formula C17H30N4O4 B6774925 N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide

N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide

Cat. No.: B6774925
M. Wt: 354.4 g/mol
InChI Key: TYAGHTOWSVCNMU-UHFFFAOYSA-N
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Description

N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide is a complex organic compound featuring a morpholine ring, a cyclopentyl group, and an amide linkage

Properties

IUPAC Name

N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O4/c22-16(20-5-9-24-10-6-20)18-13-15(14-3-1-2-4-14)19-17(23)21-7-11-25-12-8-21/h14-15H,1-13H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAGHTOWSVCNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CNC(=O)N2CCOCC2)NC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the cyclization of 1,2-amino alcohols or related compounds.

    Introduction of the Cyclopentyl Group: This step often involves the use of cyclopentyl halides in a substitution reaction with a suitable nucleophile.

    Amide Bond Formation: The final step involves the coupling of the morpholine derivative with a carboxylic acid derivative under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in the modulation of enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-cyclopentyl-2-(morpholine-4-carbonylamino)ethyl]morpholine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

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